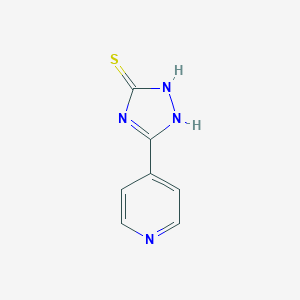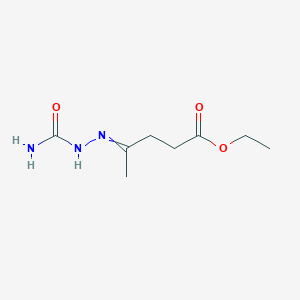
Ethyl 4-(carbamoylhydrazinylidene)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(carbamoylhydrazinylidene)pentanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl (E)-4-(carbamoylhydrazono)pentanoate and is a yellowish liquid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(carbamoylhydrazinylidene)pentanoate varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria. In agriculture, it acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals. In agriculture, it has been shown to increase the yield and quality of crops by improving photosynthesis and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has several advantages for lab experiments, such as its ease of synthesis and availability. It is also stable under normal laboratory conditions and can be stored for long periods. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous systems. It also has limited stability in acidic or basic conditions.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-(carbamoylhydrazinylidene)pentanoate. In medicine, further studies are needed to investigate its potential as a chemotherapeutic agent and its mechanism of action. In agriculture, research can be focused on optimizing its use as a plant growth regulator and pesticide. In material science, it can be explored as a precursor for the synthesis of new metal complexes and polymers with unique properties.
Conclusion:
In conclusion, Ethyl 4-(carbamoylhydrazinylidene)pentanoate is a versatile compound with potential applications in various fields. Its ease of synthesis, stability, and potential biological activities make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in different applications.
Métodos De Síntesis
Ethyl 4-(carbamoylhydrazinylidene)pentanoate can be synthesized through the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a precursor for the synthesis of metal complexes and polymers.
Propiedades
Número CAS |
14923-67-2 |
|---|---|
Nombre del producto |
Ethyl 4-(carbamoylhydrazinylidene)pentanoate |
Fórmula molecular |
C8H15N3O3 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
ethyl 4-(carbamoylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-7(12)5-4-6(2)10-11-8(9)13/h3-5H2,1-2H3,(H3,9,11,13) |
Clave InChI |
RAGIYDWASUYRBX-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)CC/C(=N\NC(=O)N)/C |
SMILES |
CCOC(=O)CCC(=NNC(=O)N)C |
SMILES canónico |
CCOC(=O)CCC(=NNC(=O)N)C |
Sinónimos |
ethyl (4E)-4-(carbamoylhydrazinylidene)pentanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
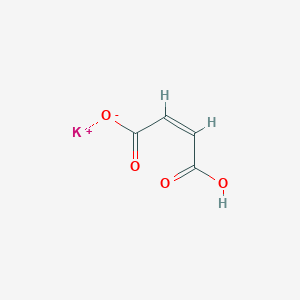
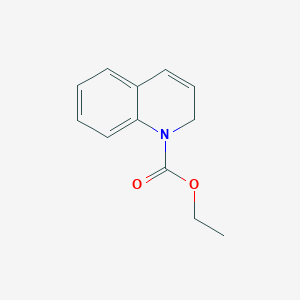
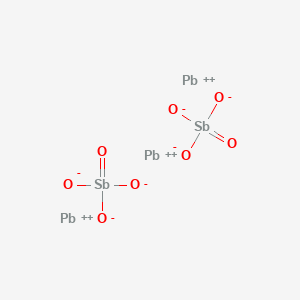
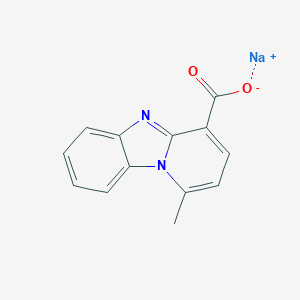
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)
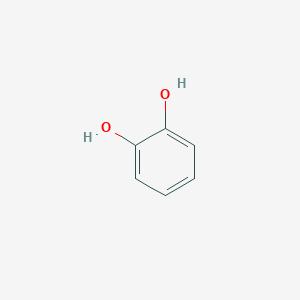
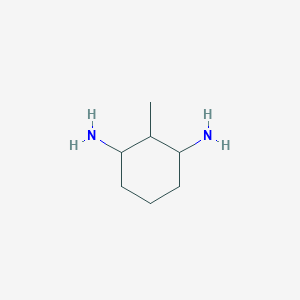
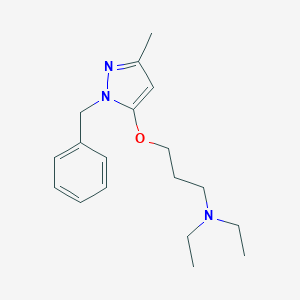
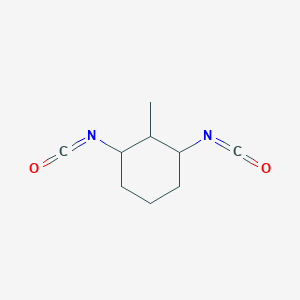

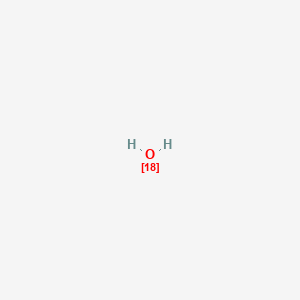
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
